molecular formula C19H20N2O5S B2541976 methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate CAS No. 941888-67-1

methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate

Cat. No.: B2541976
CAS No.: 941888-67-1
M. Wt: 388.44
InChI Key: ZUHCSUUIRMMMRC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiazinan ring, which is a sulfur-containing heterocycle, and a benzamido group attached to a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable sulfur-containing precursor and an amine. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the ring closure.

    Attachment of the Benzamido Group: The benzamido group can be introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamido group can undergo nucleophilic substitution reactions, where nucleophiles replace the amido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The thiazinan ring and benzamido group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Methyl 2-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate can be compared with other similar compounds, such as:

    Methyl 2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylate: This compound has a similar thiazinan ring but differs in the position of the substituents.

    4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile: This compound contains a fluorobenzonitrile group instead of a benzamido group.

    Methyl 4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]benzoate: This compound has a benzothiadiazin ring instead of a thiazinan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)16-6-2-3-7-17(16)20-18(22)14-8-10-15(11-9-14)21-12-4-5-13-27(21,24)25/h2-3,6-11H,4-5,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHCSUUIRMMMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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